Advantame
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Overview
Description
Advantame is a high-intensity, non-caloric artificial sweetener developed by Ajinomoto, a Japanese company known for its innovations in food and chemical products . It is derived from aspartame, another artificial sweetener, and is approximately 20,000 times sweeter than sucrose (table sugar) . This compound was approved for use as a food additive by the United States Food and Drug Administration (FDA) in 2014 . Its extreme sweetness allows it to be used in very small quantities, making it suitable for applications where intense sweetness is desired without adding bulk or calories .
Preparation Methods
Advantame is synthesized through a multi-step chemical process. The primary synthetic route involves the N-alkylation of the aspartic acid portion of aspartame (L-α-aspartyl-L-phenylalanine methyl ester) with 3-(3-hydroxy-4-methoxyphenyl) propionaldehyde . This aldehyde is produced by selective catalytic hydrogenation from 3-hydroxy-4-methoxycinnamaldehyde . The product is then purified through recrystallization and dried . The solvents used in the production process include methanol and ethyl acetate .
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process begins with the production of the principal manufacturing intermediate, 3-hydroxy-4-methoxycinnamaldehyde, from water, sodium hydroxide, and isovanillin in methanol . This intermediate is then subjected to further chemical reactions to produce this compound .
Chemical Reactions Analysis
Advantame undergoes several types of chemical reactions during its synthesis and application. The primary reactions include:
Oxidation and Reduction: The production of 3-hydroxy-4-methoxycinnamaldehyde involves selective catalytic hydrogenation, a reduction reaction.
Common reagents used in these reactions include methanol, ethyl acetate, sodium hydroxide, and various catalysts such as palladium on aluminum oxide and platinum on carbon . The major products formed from these reactions include this compound and its intermediates, such as 3-hydroxy-4-methoxycinnamaldehyde .
Scientific Research Applications
Advantame has a wide range of scientific research applications, including:
Mechanism of Action
Advantame exerts its sweetening effect by interacting with the sweet taste receptors on the tongue. When this compound binds to these receptors, it triggers a signal transduction pathway that results in the perception of sweetness . This compound is rapidly but poorly absorbed in the gastrointestinal tract, and its main excretion route is via feces . It is not considered to be carcinogenic or mutagenic .
Comparison with Similar Compounds
Advantame is structurally similar to aspartame and neotame, both of which are also artificial sweeteners derived from aspartic acid and phenylalanine . this compound is significantly sweeter than both aspartame and neotame . Other similar compounds include:
Aspartame: Approximately 100 times less sweet than this compound.
Neotame: Another high-intensity sweetener, but less sweet than this compound.
Saccharin: An older artificial sweetener with a different chemical structure and a slightly bitter aftertaste.
Sucralose: A chlorinated derivative of sucrose, also used as a high-intensity sweetener.
This compound’s unique combination of extreme sweetness, stability, and lack of calories makes it a valuable option for reducing sugar intake without sacrificing sweetness in the diet .
Properties
CAS No. |
714229-20-6 |
---|---|
Molecular Formula |
C24H32N2O8 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(3S)-3-[3-(3-hydroxy-4-methoxyphenyl)propylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrate |
InChI |
InChI=1S/C24H30N2O7.H2O/c1-32-21-11-10-17(14-20(21)27)9-6-12-25-18(15-22(28)29)23(30)26-19(24(31)33-2)13-16-7-4-3-5-8-16;/h3-5,7-8,10-11,14,18-19,25,27H,6,9,12-13,15H2,1-2H3,(H,26,30)(H,28,29);1H2/t18-,19-;/m0./s1 |
InChI Key |
NQQIEOGMDRFTDZ-HLRBRJAUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)O.O |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCNC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)O.O |
Origin of Product |
United States |
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